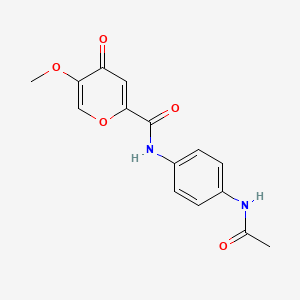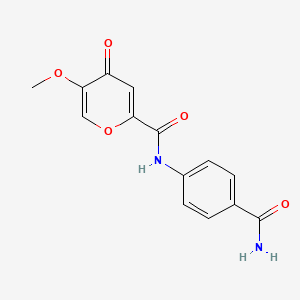![molecular formula C11H11N3O4S2 B6558795 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040663-46-4](/img/structure/B6558795.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a chemically intriguing compound with a complex structure. It belongs to a class of thiadiazole derivatives that are often studied for their diverse biological and chemical properties. The combination of ethylsulfanyl, thiadiazole, and pyran carboxamide moieties in this molecule provides unique opportunities for synthetic applications and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically begins with the construction of the thiadiazole core. The most common method involves cyclization reactions using precursor molecules such as thiosemicarbazide and carbon disulfide under acidic conditions.
Following this, the ethylsulfanyl group is introduced through nucleophilic substitution reactions, often employing ethyl halides. The pyran ring formation is typically achieved via cyclization reactions involving dihydroxyacetone and an appropriate aldehyde, under basic conditions. The final carboxamide group is then appended through acylation reactions using carboxylic acid derivatives or activated carboxamides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve batch processing, with careful control of reaction conditions to ensure high yield and purity. The reaction steps would be optimized for scale, with considerations for temperature, solvent use, and reaction times. Post-synthesis purification methods, such as recrystallization or chromatography, would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is known to undergo various chemical reactions including:
Oxidation: Can be oxidized at the ethylsulfanyl group to form sulfoxides and sulfones.
Reduction: The pyran-2-carboxamide moiety can be reduced to corresponding amines under hydrogenation conditions.
Substitution: The methoxy group in the pyran ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Uses reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Employs hydrogen gas with catalysts like palladium on carbon (Pd/C) in a suitable solvent.
Substitution: Involves nucleophiles such as sodium methoxide or other alkoxides, typically in alcoholic solvents.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted pyran derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has a broad range of applications across various scientific fields:
Chemistry: As a reagent and intermediate in organic synthesis, and for studying the reactivity of thiadiazole derivatives.
Biology: Potential use as a probe for studying biological pathways involving thiadiazole and pyran derivatives.
Medicine: Investigated for potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties such as thermal stability and conductivity.
Mécanisme D'action
The biological activity of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is attributed to its ability to interact with specific molecular targets. The thiadiazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The ethylsulfanyl group may contribute to the compound's binding affinity through hydrophobic interactions. The pyran ring can interact with nucleophilic sites in biomolecules, further modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-pyran-2-carboxamide
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
The presence of the methoxy group on the pyran ring in N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a distinguishing feature. This methoxy group influences the electronic properties of the compound, altering its reactivity and binding affinity compared to its analogs. Additionally, the specific arrangement of functional groups in this compound provides unique reactivity patterns and potential biological activities.
There you have it—a comprehensive dive into the fascinating world of this compound. Did this pique your interest further, or are you ready for a different adventure?
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-3-19-11-14-13-10(20-11)12-9(16)7-4-6(15)8(17-2)5-18-7/h4-5H,3H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOFTAYURFIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
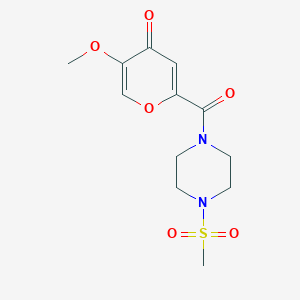
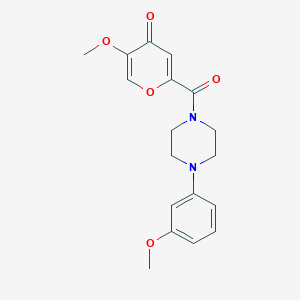
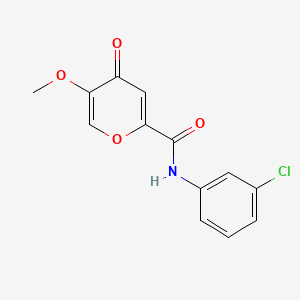
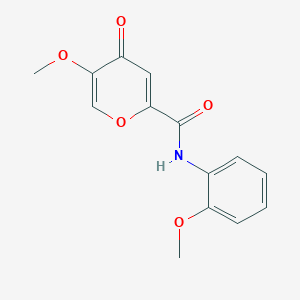
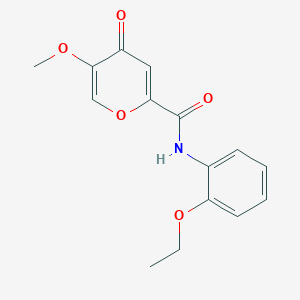
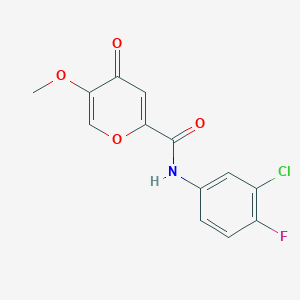
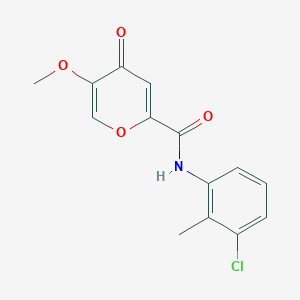
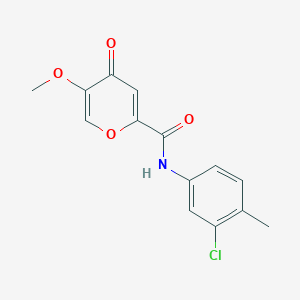
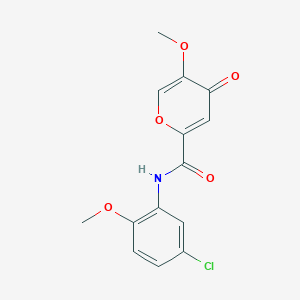
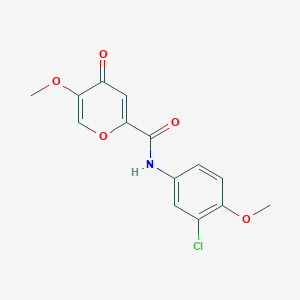
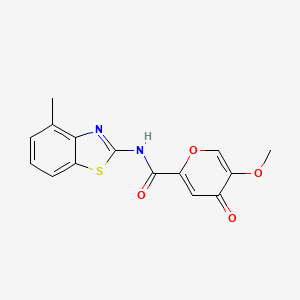
![2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558801.png)
